Acid Green 41

Description

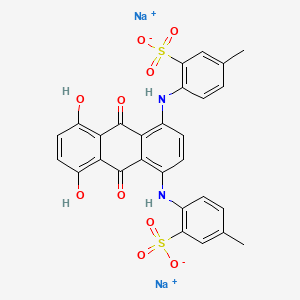

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-[[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-8-18(30-16-6-4-14(2)12-22(16)42(38,39)40)24-23(17)27(33)25-19(31)9-10-20(32)26(25)28(24)34;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERIXBKRKBHLHG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889480 | |

| Record name | Toluidine Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-16-4 | |

| Record name | Toluidine Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluidine Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(5,8-dihydroxy-9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acid Green 41 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Defining Acid Green 41 Within the Context of Anthraquinone Dyes

Acid Green 41 is classified as an acid dye with an anthraquinone-based molecular structure. worlddyevariety.com Anthraquinone (B42736) itself is a colorless aromatic organic compound, but the introduction of various substituent groups, such as amino or hydroxyl groups, onto its core structure gives rise to a wide spectrum of vibrant colors. wikipedia.orgdyesonline.net In the case of this compound, the specific arrangement of these functional groups results in its characteristic green hue. worlddyevariety.comchemicalbook.com

The fundamental structure of anthraquinone dyes imparts properties such as good light fastness. wikipedia.orgmfa.org Acid dyes, including this compound, are so named because they are typically applied from an acidic dye bath. These dyes form ionic bonds with the amino groups present in protein fibers, which facilitates the dyeing process for materials like wool and silk. smolecule.com

Below is a table summarizing the key chemical identifiers and properties of this compound:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 62560 |

| CAS Number | 4430-16-4 |

| Molecular Formula | C28H20N2Na2O10S2 |

| Molecular Weight | 654.58 g/mol |

| Appearance | Green-black powder |

| Solubility | Soluble in acetone, ethanol, o-chlorophenol, and pyridine; insoluble in benzene, carbon tetrachloride, chloroform, and toluene. worlddyevariety.comchemicalbook.com |

Current Academic Significance and Research Relevance of Acid Green 41

In recent years, Acid Green 41 has become a subject of interest in various fields of academic research, primarily due to its chemical structure and interactions with biological and environmental systems.

One significant area of research is the microbial decolorization of textile dyes . smolecule.com Due to the environmental concerns associated with dye-containing wastewater, researchers are exploring the use of microorganisms and their enzymes to break down these compounds. nih.gov this compound has been utilized as a model compound in studies investigating the efficacy of microbial laccase, an enzyme that can oxidize phenolic compounds, in decolorizing textile effluents. smolecule.com Some studies have even shown that certain bacteria can use this compound as a carbon source, leading to its degradation. smolecule.com

Another area of investigation is the genotoxicity assessment of synthetic dyes. smolecule.com The complex aromatic structure of dyes like this compound raises questions about their potential to interact with and damage genetic material. Consequently, it is being used in studies to evaluate the genotoxicity of chemical synthetic dyes. chemicalbook.comsmolecule.com

Furthermore, the properties of anthraquinone (B42736) dyes are being explored for applications in intelligent packaging . Research has been conducted on developing smart sensors based on anthraquinone dyes with pH-sensitive chromophores that can indicate the condition of stored food through color changes. mdpi.com

The fluorescent properties of anthraquinone-based dyes are also a subject of study. While some of these dyes exhibit large Stokes shifts, which is a desirable characteristic for fluorescent probes, they may have low quantum yields. liberty.edu This highlights an active area of research in modifying the structure of anthraquinone dyes to enhance their fluorescent properties for applications in cell staining and molecular tracking. liberty.edu

Identification of Key Research Challenges and Future Perspectives for Acid Green 41 Studies

Qualitative and Quantitative Analytical Methodologies

Analytical methodologies for this compound encompass a range of techniques designed for both qualitative identification and quantitative determination. These methods leverage the compound's intrinsic chemical and physical properties to achieve accurate and reliable results.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the qualitative and quantitative analysis of organic and inorganic compounds, including synthetic dyes like this compound. upi.edu This method relies on the principle that substances absorb light at specific wavelengths, and the amount of absorbed light is directly proportional to the concentration of the absorbing substance, as described by the Beer-Lambert law. upi.edu

For this compound, as an anthraquinone derivative, it is expected to exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which corresponds to its green color. Spectrophotometric measurements can be performed using a UV-Vis spectrophotometer with a 1.0-cm matched cell. scienceforecastoa.comresearchgate.net The determination involves identifying the maximum absorption wavelength (λmax) of this compound in a suitable solvent. While a specific λmax for this compound is not explicitly detailed in the provided search results, similar acid dyes like Acid Green B have been analyzed at 606 nm, and Brilliant Green at 625 nm. researchgate.netresearchgate.net The absorbance at this λmax can then be used for quantitative determination by constructing a calibration curve with known concentrations of this compound standards. This approach allows for its qualitative screening and quantitative determination in various matrices. chemicalbook.com

Chromatographic techniques are indispensable for separating this compound from complex mixtures, identifying impurities, and quantifying the compound. High-performance liquid chromatography (HPLC) and its advanced variant, ultra-high-performance liquid chromatography (UHPLC), are particularly well-suited for this purpose. vscht.czrsc.org

UHPLC represents an advancement over traditional HPLC, offering superior chromatographic performance due to its use of columns packed with sub-two-micron particle size stationary phases. vscht.czfda.gov This results in significantly higher peak resolution, increased sensitivity, and faster analysis times. vscht.czfda.gov UHPLC is effectively utilized for the analysis of various color additives and acid dyes, allowing for efficient separation of complex mixtures. fda.govresearchgate.net When coupled with advanced detection systems, such as extended Photo-Diode Array (PDA) detection, UHPLC can provide comprehensive spectral information across a broad wavelength range (e.g., 270-790 nm), enhancing the identification and characterization of this compound and co-eluting compounds. fda.gov

HPLC coupled with Photo-Diode Array (PDA) detection is a robust and widely accepted method for the analysis of dyes, offering high selectivity and sensitivity. rsc.orgfda.govogu.edu.trmdpi.com In an HPLC-PDA system, the PDA detector captures the full UV-Vis spectrum of eluting compounds simultaneously, providing a spectral fingerprint for each component. fda.govogu.edu.trresearchgate.net This capability is crucial for confirming the identity of this compound, assessing its purity, and identifying potential impurities or degradation products based on their characteristic spectra. rsc.orgfda.gov HPLC-PDA methods have been developed and validated for the simultaneous quantification of multiple compounds, demonstrating excellent linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision, making them suitable for quality control applications. mdpi.com

The successful chromatographic separation of this compound heavily relies on the meticulous optimization of the mobile phase composition and the selection of an appropriate stationary phase. For reversed-phase HPLC, which is commonly used for acid dyes, the mobile phase typically consists of a mixture of water (often containing pH modifiers or buffers) and organic solvents. mdpi.comlibretexts.org Common organic modifiers include acetonitrile (B52724) and methanol, favored for their favorable properties in reversed-phase applications. mdpi.com However, "green" analytical chemistry principles encourage the use of less hazardous alternatives like ethanol, which has been successfully employed in HPLC mobile phases for other compounds. ogu.edu.trmdpi.comresearchgate.netdergipark.org.tr

To enhance resolution and control retention times for this compound, the mobile phase can be modified with additives such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297), which can adjust pH and ionic strength. vscht.czrsc.orgfda.govogu.edu.trlibretexts.orgresearchgate.net For instance, mobile phases consisting of 0.1 M ammonium acetate (pH 6.5) with acetonitrile, or water with 0.1% formic acid and acetonitrile, are common. vscht.czfda.gov Gradient elution, where the mobile phase composition changes over time, is often employed to optimize the separation of compounds with a wide range of polarities, ensuring adequate resolution for early-eluting solutes while preventing excessive retention of late-eluting ones. vscht.czlibretexts.org

Regarding stationary phases, C18 columns are widely used in reversed-phase HPLC due to their nonpolar nature, which is effective for separating polar and moderately polar compounds like acid dyes. fda.govmdpi.comlibretexts.orgresearchgate.net Optimization strategies often involve exploring different column chemistries and dimensions, along with systematic variation of mobile phase parameters (e.g., organic solvent percentage, pH, buffer concentration) to achieve optimal peak shape, resolution, and analysis time. vscht.czlibretexts.org The choice of column selectivity and mobile phase composition is critical for achieving a robust and efficient analytical method for this compound.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the elemental composition, molecular mass, and chemical structure of a compound. wikipedia.org For this compound, MS is invaluable for confirming its molecular weight and elucidating its detailed structure through the analysis of fragmentation patterns. msu.eduacdlabs.comuni-saarland.de

In MS, the sample is first ionized, and the resulting ions are then separated based on their m/z ratio before being detected. wikipedia.org Different ionization sources can be employed depending on the analytical goal. Soft ionization techniques, such as electrospray ionization (ESI), typically produce a prominent molecular ion (or protonated/deprotonated molecular ion, [M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is ideal for confirming the intact molecular weight. acdlabs.com For this compound, predicted adducts and their m/z values include [M+H]⁺ at 611.07888 Da, [M+Na]⁺ at 633.06082 Da, [M+NH₄]⁺ at 628.10542 Da, [M+K]⁺ at 649.03476 Da, and [M-H]⁻ at 609.06432 Da. uni.lu

Conversely, hard ionization sources, such as electron ionization (EI), impart more energy to the molecules, leading to significant fragmentation. acdlabs.comuni-saarland.de The reproducible fragmentation pattern generated provides a "fingerprint" that can be used to deduce the compound's structural features. acdlabs.comuni-saarland.de By analyzing the masses of these fragments, chemists can piece together the original molecular structure. MS is also highly sensitive, making it suitable for trace analysis of this compound in various complex matrices. ufz.dedutscher.comscribd.com

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 611.07888 | 233.6 |

| [M+Na]⁺ | 633.06082 | 244.0 |

| [M+NH₄]⁺ | 628.10542 | 235.5 |

| [M+K]⁺ | 649.03476 | 237.8 |

| [M-H]⁻ | 609.06432 | 235.9 |

| [M+Na-2H]⁻ | 631.04627 | 238.2 |

| [M]⁺ | 610.07105 | 236.4 |

| [M]⁻ | 610.07215 | 236.4 |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis of this compound

Quadrupole-Orbitrap-Mass Spectrometry (Q-Orbitrap-MS) for High-Resolution Analysis of Acid Dyes

Quadrupole-Orbitrap-Mass Spectrometry (Q-Orbitrap-MS), particularly in its ultrahigh-performance liquid chromatography (UHPLC) coupled form (UHPLC-Q-Orbitrap-HRMS), is a powerful tool for the high-resolution analysis and rapid screening of acid dyes in intricate samples, such as complex food matrices like chili paste, hotpot seasoning, and bearnaise. researchgate.netdbcls.jpresearchgate.netresearchgate.net This technique offers high precision and sensitivity for both qualitative and quantitative analysis. researchgate.netresearchgate.net

For qualitative analysis, UHPLC-Q-Orbitrap-HRMS utilizes characteristic ion fragments, such as the sulfate (B86663) ion (SO3-) at m/z 79.9557, obtained through in-source collision-induced dissociation (CID) in full scan MS. researchgate.netresearchgate.netfxcsxb.com The mass resolution is typically set at 70,000 FWHM for full-scan MS1 and 35,000 FWHM for data-dependent MS2 acquisition modes. researchgate.net Studies have shown that the molecular ion peaks of acid dyes, when analyzed by Q-Orbitrap-HRMS, transform into negatively charged ions by the removal of sodium ions, with bivalent excimer ions containing multiple sulfonic groups (SO3-) often serving as the base peaks. fxcsxb.com Fragmentation pathways primarily involve the cleavage of single bonds within the compound's branch chains. fxcsxb.com A tautomeric form of azido-azo can exist in the azo group structure, leading to the rearrangement of the azo bond (—N=N—) into a nitrogen-nitrogen single bond (—NH—N=), with subsequent easy breakage of the C—N bond and —NH—N= bond. fxcsxb.com The neutral loss of small molecules during fragmentation consistently generates characteristic fragment ions, such as m/z 79.9557 (SO3-). fxcsxb.com

Quantitative analysis using UHPLC-Q-Orbitrap-HRMS has demonstrated good linearity for acid dyes, with observed ranges typically from 0.01 to 0.2 µg/mL. researchgate.netnih.gov The limits of quantification (LOQ) for acid dyes in complex food matrices can be as low as 0.01 mg/kg. researchgate.netnih.gov Average recoveries generally range from 74.3% to 99.7%, with relative standard deviations (RSD) typically ≤ 10%. researchgate.netnih.gov

Table 1: Typical Performance Parameters for Acid Dye Analysis by UHPLC-Q-Orbitrap-HRMS

| Parameter | Value/Range | Reference |

| Mass Resolution (Full Scan MS1) | 70,000 FWHM (at m/z 200) | researchgate.netfxcsxb.com |

| Mass Resolution (dd-MS2) | 35,000 FWHM | researchgate.net |

| Characteristic Ion Fragment | SO3- (m/z 79.9557) | researchgate.netresearchgate.netfxcsxb.com |

| Linearity Range | 0.01 – 0.2 µg/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.01 – 0.05 mg/kg | researchgate.netnih.gov |

| Average Recoveries | 74.3% – 99.7% | researchgate.netnih.gov |

| Relative Standard Deviation (RSD) | ≤ 10% | researchgate.netnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification of Dye Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly suitable ionization technique for the analysis of dyes, particularly those with ionic or highly polar characteristics, such as sulfonated and/or sulfated variants. researchgate.netupce.czsemanticscholar.org For anionic dyes, the negative-ion ESI mode is commonly employed, producing a series of deprotonated molecules ([M-H]-) that facilitate the determination of molecular weights and the number of acid groups present in the dye molecule. researchgate.netupce.czsemanticscholar.org Sulfonated dyes can form molecular ions with varying charges through the successive loss of protons or by forming adducts with sodium ions, such as [M-xH]x- or [M-(x-y)H+yNa]x-. upce.cz The maximum values of 'x' or '(x+y)' correspond to the total number of sulfonic and carboxylic acid groups. upce.cz

Conversely, for non-ionic and cationic dyes, positive-ion ESI-MS provides characteristic molecular adducts, including [M+H]+, [M+Na]+, and [M+K]+, which are essential for molecular assignment. researchgate.net While first-order mass spectra may sometimes lack sufficient fragment ions for detailed structural elucidation, this limitation can be overcome by utilizing multistage tandem mass spectrometry (MSn) with an ion trap analyzer. researchgate.net Tandem mass spectrometry (MS/MS) techniques, such as those employing a quadrupole-time-of-flight (QTOF) mass spectrometer, are crucial for elucidating the structures of ionized compounds through collision-activated dissociation (CAD). semanticscholar.orgnih.gov Detailed understanding of fragmentation pathways allows for the correlation between specific functional groups and observed fragmentation patterns. researchgate.net The coupling of ESI-MS with high-performance liquid chromatography (HPLC) is an invaluable approach for the analysis of complex dye mixtures, enabling the determination of molecular weights and elemental compositions of both known and unknown analytes. researchgate.netsemanticscholar.org

Application of Multidimensional Chromatography Techniques for Complex Dye Mixtures

Complex matrices, including food, drugs, and dyes, often contain numerous components that are inefficiently separated by unidimensional chromatography due to issues such as overlapping peaks and insufficient sensitivity for trace amounts. mdpi.comencyclopedia.pub Multidimensional chromatography, by combining multiple chromatographic principles, provides an advanced pre-separation effect that mitigates these challenges. encyclopedia.pub Examples of coupled chromatography techniques include liquid chromatography–liquid chromatography (LC–LC), liquid chromatography–gas chromatography (LC–GC), and various mass spectrometry couplings like GCMS–MS and LCMS–MS. mdpi.comresearchgate.net

For the characterization of synthetic dyes, comprehensive two-dimensional liquid chromatography (LC×LC) has proven effective. bohrium.com This often involves combining ion-exchange chromatography in the first dimension with fast ion-pair reversed-phase liquid chromatography in the second dimension. bohrium.com This combination achieves a high degree of orthogonality, where retention in the first dimension is largely determined by the number of charges, and in the second dimension, by the molecular structure of the dye through the selection of a small ion-pair reagent. bohrium.com Such LC×LC methods can achieve theoretical peak capacities of approximately 2000 within an analysis time of about three hours, providing clear and informative fingerprints for the characterization of dyes. bohrium.com

Sample Preparation and Extraction Protocols for this compound in Complex Matrices

Effective sample preparation and extraction are critical steps to isolate and concentrate acid dyes like this compound from complex matrices, minimizing interference for subsequent analytical techniques.

Double Liquid-Liquid Extraction (d-LLE) for Acid Dye Analysis in Food Matrices

Double Liquid-Liquid Extraction (d-LLE) is a robust sample preparation technique specifically designed for the analysis of acid dyes in complex food matrices, such as chili paste, hotpot seasoning, and bearnaise. researchgate.netresearchgate.netnih.govdntb.gov.ua This method is highly effective at maximizing the removal of interfering compounds, including both lipid-soluble and highly hydrophilic substances. researchgate.netresearchgate.netdntb.gov.ua

The d-LLE protocol typically involves an initial extraction solution, often a mixture of water, methanol, and dichloromethane (B109758), which actively separates into distinct aqueous and organic phases. researchgate.netresearchgate.netnih.gov The first clean-up step involves discarding the organic phase, which contains abundant lipophilic compounds that would otherwise interfere with analysis. researchgate.netresearchgate.netnih.gov Subsequently, the aqueous phase undergoes further purification through a salting-out step, which effectively removes highly hydrophilic interfering compounds. researchgate.netresearchgate.netnih.gov This two-step purification process significantly reduces the matrix suppression effect, with reported reductions of at least 16.9%. nih.gov The efficiency of d-LLE allows for the rapid screening and quantitative determination of acid dyes in complex food products with high sensitivity and reliability. researchgate.netnih.gov

Solid-Phase Extraction (SPE) Techniques for Dye Concentration and Purification

Solid-Phase Extraction (SPE) techniques are widely employed for the concentration and purification of dyes, including acid dyes, from various complex matrices such as edible packagings, food, and environmental samples. chrom-china.comresearchgate.netmdpi.com SPE offers a versatile approach to clean up extracts by selectively retaining analytes of interest while eluting matrix interferences. chrom-china.com

Table 2: Common SPE Sorbents and Their Applications for Dye Purification

| SPE Sorbent Type | Application/Characteristics | Reference |

| Strata-X-AW | Clean-up of acidic dyes in edible packagings | chrom-china.com |

| HLB (Hydrophilic-Lipophilic Balanced) | General purpose for retaining colors; washed with water/methanol | fda.gov |

| C18 | Solid-phase separation, e.g., for chromium-complex acid dyes | researchgate.net |

Optimization of Extraction Solvents and Conditions (e.g., Water-Methanol-Dichloromethane ratios)

The optimization of extraction solvents and conditions is paramount to achieve maximum recovery and purity of acid dyes from complex matrices. Key parameters typically include the solvent composition, pH of the extraction medium, temperature, and extraction time. iomcworld.comjmaterenvironsci.comtandfonline.comijesrt.com

For acid dyes in food matrices, a mixture of water, methanol, and dichloromethane has been identified as an effective extraction solution. researchgate.netresearchgate.netresearchgate.net Specific ratios, such as 1:3:1 (v/v/v) for water-methanol-dichloromethane, have been optimized for the determination of acid dyes in chili paste, hotpot seasoning, and bearnaise. researchgate.netresearchgate.net In this mixture, dichloromethane plays a crucial role as an auxiliary extraction solvent due to its ability to dissolve fats and proteins, thereby facilitating the release of acid dyes bound within the matrix. researchgate.net

The pH of the extraction medium is a statistically significant factor influencing dye extraction. iomcworld.comijesrt.com While some natural dyes may show optimal extraction in alkaline conditions, acid dyes often benefit from acidic pH for efficient extraction. iomcworld.comtandfonline.comijesrt.com For instance, an acidic pH of 4 was found to be optimal for the extraction of certain natural dyes, leading to maximum color strength. iomcworld.com The choice of solvent polarity is also critical; polar solvents like methanol, ethanol, or water are used for hydrophilic compounds, while nonpolar solvents like hexane (B92381) and dichloromethane are suitable for more lipophilic compounds. nih.govnih.gov Combinations of miscible solvents, such as water-dichloromethane or water-methanol, are frequently employed in liquid-liquid extraction. fda.govnih.govnih.gov

Table 3: Optimized Extraction Conditions and Their Effects on Acid Dye Recovery

| Parameter | Optimized Condition/Ratio | Effect/Observation | Reference |

| Solvent Ratio (Water:Methanol:Dichloromethane) | 1:3:1 (v/v/v) | Used for extracting acid dyes in complex food matrices; maximizes removal of lipid-soluble and highly hydrophilic interferences; dichloromethane aids in dissolving fats/proteins. | researchgate.netresearchgate.netresearchgate.net |

| pH of Extraction Medium | Acidic pH (e.g., pH 4) | Optimal for extraction of certain dyes, leading to higher color strength. | iomcworld.comtandfonline.com |

| Extraction Time | Varies (e.g., 45-60 minutes, or longer depending on method) | Effect of time can vary; in some studies, within a certain range, it was not statistically significant, while in others, sufficient time (e.g., 60 min boiling) was part of optimized conditions. | iomcworld.comtandfonline.comijesrt.com |

| Auxiliary Solvents | Dichloromethane | Good at dissolving fattiness and proteins, releasing bound acid dye. | researchgate.net |

Validation of Analytical Methods for this compound: Linearity, Sensitivity, and Recovery

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing consistent, reliable, and accurate data demarcheiso17025.comddtjournal.net. Key parameters assessed during method validation include linearity, sensitivity, accuracy (often determined through recovery studies), precision (reproducibility and repeatability), limits of detection (LOD), limits of quantification (LOQ), and the evaluation of matrix effects and interferences demarcheiso17025.comresearchgate.neteurl-pesticides.eu. While the general principles of these validation parameters are well-established in analytical chemistry, specific detailed research findings and data tables pertaining directly to the validation of analytical methods for this compound were not available in the consulted literature.

Evaluation of Matrix Effects and Interferences in Analytical Determination

Matrix effects refer to the influence of co-existing components in a sample (the "matrix") on the analytical signal of the target analyte nih.govacs.org. These effects can lead to signal suppression or enhancement, thereby impacting the accuracy and precision of quantitative analysis nih.govacs.org. Evaluating matrix effects is crucial, especially in complex samples, as they can significantly alter experimental outcomes nih.govmdpi.com. Strategies to mitigate matrix effects often include matrix-matched calibration or the use of internal standards eurl-pesticides.eunih.govmdpi.comresearchgate.net.

Interferences occur when other substances in the sample produce a signal that overlaps with or mimics the analyte's signal, leading to inaccurate measurements researchgate.net. Thorough method validation involves identifying potential interferences and demonstrating that the analytical method is selective and specific for the analyte of interest eurl-pesticides.euakjournals.com. While general principles of matrix effects and interferences are well-documented nih.govacs.orgresearchgate.net, specific studies detailing matrix effects or interferences encountered during the analytical determination of this compound were not found.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Chemical Oxidation Methods (e.g., UV/H2O2, UV/S2O8-2, Fenton Processes) for Dye Removal

Mechanism of Radical Generation and Dye Mineralization

The degradation and mineralization of synthetic dyes, including those structurally similar to this compound, often involve advanced oxidation processes (AOPs) that generate highly reactive radical species. Hydroxyl radicals (•OH) are frequently identified as dominant reactive species in the photodegradation of various dyes researchgate.netmdpi.com. These radicals are potent oxidants capable of non-selectively oxidizing organic pollutants, leading to the breakdown of complex dye molecules acs.orgzghjkx.com.cn.

In general, the generation of hydroxyl radicals can be facilitated by systems such as Fenton reactions (involving H₂O₂ and Fe²⁺ ions) or UV/H₂O₂ systems researchgate.netmdpi.com. For many dyes, an acidic environment is often reported to favor the generation of hydroxyl radicals and subsequent mineralization researchgate.netmdpi.com. The ultimate goal of mineralization is the complete conversion of organic pollutants into innocuous inorganic species, primarily carbon dioxide (CO₂), water (H₂O), and simple inorganic ions like sulfate researchgate.netzghjkx.com.cn. While these mechanisms are well-established for various dyes, specific detailed studies on the precise radical generation mechanism and mineralization pathways for this compound itself are not extensively documented in the public domain.

Identification and Characterization of this compound Degradation Products and Intermediates

The identification of degradation products and intermediates is crucial for understanding the environmental fate and potential toxicity shifts during the breakdown of complex organic compounds like this compound.

Due to the limited specific research on this compound's degradation pathways, a comprehensive, experimentally validated pathway cannot be definitively proposed based on current search results. However, based on the general principles of synthetic dye degradation, particularly for anthraquinone-based dyes (this compound is an anthraquinone derivative uni.lu), degradation typically involves the sequential breakdown of the chromophore structure and subsequent mineralization. This often leads to the formation of smaller, less complex organic molecules, which may include various aromatic intermediates, carboxylic acids, and ultimately, carbon dioxide and water zghjkx.com.cnresearchgate.net. The presence of sulfonate groups in this compound uni.lu suggests that desulfonation might also be an early step in its degradation, releasing sulfate ions. Without specific experimental data for this compound, any proposed pathway would be speculative and inferred from analogous compounds.

Environmental Impact Assessment and Ecotoxicological Studies of this compound

Assessing the environmental impact of this compound involves evaluating its potential toxicity to various organisms in aquatic and terrestrial ecosystems.

This compound has been noted as a compound useful in the genotoxicity assessment of chemical synthetic dyes uni.lu. Generally, synthetic dyes are a class of compounds that can exhibit genotoxic potential, leading to DNA damage jst.go.jpeuropa.eu. For instance, malachite green, another synthetic dye, has been shown to induce cytotoxicity and genotoxicity, including DNA breaks and fragmentation, in various mammalian cell lines mdpi.com. While this compound can be used in such assessments, specific detailed research findings on the genotoxicity of this compound itself, such as comet assay results or mutation frequencies, are not explicitly detailed in the provided search results.

The ecotoxicity of chemical compounds is typically evaluated through standardized tests on a range of aquatic and terrestrial organisms, including fish, aquatic invertebrates (e.g., daphnids), algae, and plants epa.govresearchgate.netchemicalbook.com. These studies often determine endpoints such as median effective concentration (EC50) for growth inhibition or immobilization, and median lethal concentration (LC50) for mortality epa.govchemicalbook.com.

For this compound, its Safety Data Sheet indicates that it is "Harmful to aquatic life with long lasting effects". However, specific numerical ecotoxicity data (e.g., LC50 or EC50 values) for this compound on different aquatic or terrestrial species were not found in the provided search results. General ecotoxicity studies on other substances highlight that degradation products can sometimes be more toxic than the parent compound, underscoring the importance of byproduct evaluation. The ECOTOX database is a curated source for environmental toxicity data for ecological species, including aquatic and terrestrial organisms researchgate.net.

Table 1: Environmental Impact Assessment Data (Illustrative - No specific data found for this compound)

| Parameter | Organism Type | Test Endpoint | Value (Unit) | Source/Comments |

| Ecotoxicity | Aquatic life | Long-term effects | Harmful | General statement |

| Genotoxicity | Human cells | DNA damage | Not specified | Used in assessments uni.lu |

Note: Specific numerical data for this compound regarding ecotoxicity (e.g., LC50, EC50) and detailed genotoxicity results were not found in the provided search snippets. The table above reflects the qualitative information available.

Academic Applications and Future Research Trajectories of Acid Green 41

Utility as a Model Compound in Environmental Remediation Research

The persistence of synthetic dyes like Acid Green 41 in industrial effluents poses a significant environmental challenge. Due to its chemical structure, this dye is often used as a benchmark compound to evaluate the efficacy of novel wastewater treatment methods designed to remove recalcitrant organic pollutants.

Investigation of Advanced Treatment Technologies for Dye-Containing Wastewater

This compound is instrumental in research focused on advanced treatment technologies that go beyond conventional physical or biological methods. These investigations aim to mineralize the complex dye molecule into simpler, less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are a key area of investigation and are recognized as an efficient method for reducing organic pollutants in dye industry effluent. nih.gov These processes utilize highly reactive hydroxyl radicals to break down the dye's chromophore and aromatic rings. Technologies such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis are frequently tested using this compound to optimize reaction conditions and assess degradation efficiency. nih.goviwaponline.comresearchgate.net

Membrane Technologies: Advanced membrane separation is a significant technology for wastewater treatment. nih.gov Techniques like ultrafiltration, nanofiltration, and reverse osmosis are evaluated for their ability to separate dye molecules from water. rsc.org Research often involves hybrid systems, such as Membrane Bioreactors (MBRs), where a biological treatment process is combined with membrane filtration, using dyes like this compound to test for removal efficiency and membrane fouling. mdpi.com

Enzymatic Degradation: The use of specific enzymes, particularly laccases, is a focal point of green biotechnology research for dye decolorization. nih.govchemicalbook.com Studies utilize this compound to explore the decolorizing capabilities of laccases from various microbial sources, such as fungi and bacteria. chemicalbook.comjmb.or.kr Research also investigates the impact of redox mediators, which can enhance the enzymatic degradation of structurally complex dyes.

Adsorption using Novel Materials: There is a growing interest in developing cost-effective and sustainable adsorbents for dye removal. iwaponline.com this compound serves as a target adsorbate to test the capacity of various materials, including activated carbon, biochar, industrial waste products, and "green" adsorbents derived from agricultural waste. iwaponline.comelsevier.es

Comparative Studies on Decolorization Efficiencies Across Diverse Methodologies

To establish the most effective and economically viable treatment options, researchers conduct comparative studies using this compound as the target pollutant. These studies provide critical data on the relative strengths and weaknesses of different remediation techniques under various operational conditions. For instance, a study on Acid Green 25, a structurally similar anthraquinone (B42736) dye, compared the decolorization efficiency of different recombinant spore systems, showing that one system achieved 48.7% decolorization after 5 hours, significantly higher than the other systems tested. jmb.or.kr Such studies often compare biological methods against chemical oxidation or physical adsorption, or compare different catalysts within the same technology class. mdpi.comelsevier.esanalis.com.my The findings are crucial for industries seeking to implement the most suitable technology based on factors like removal efficiency, treatment time, operational cost, and sludge production. iwaponline.com

Table 1: Comparative Decolorization of Anthraquinone and Other Dyes by Various Methods

This table summarizes findings from various studies on the efficiency of different technologies in decolorizing synthetic dyes, including those structurally related to this compound.

| Method/Technology | Target Dye | Efficiency (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Surface Displayed Laccase (B. subtilis) | Acid Green 25 | 48.7% | 5-hour reaction | jmb.or.kr |

| Immobilized Fungal Biomass (P. picipes) | Brilliant Green | ~85% | Immobilized on washer support | elsevier.es |

| Anaerobic Carbon Membrane Bioreactor | Acid Orange 7 (Monoazo) | 98% | 50 mg/L feed, 0.05 L·m⁻²·h⁻¹ flux | mdpi.com |

| Anaerobic Carbon Membrane Bioreactor | Reactive Black 5 (Diazo) | 82% | 50 mg/L feed, 0.05 L·m⁻²·h⁻¹ flux | mdpi.com |

| Adsorption (Acidified Attapulgite) | General Organic Wastewater | 96.6% | 30-minute contact time | researchgate.net |

Application in Toxicological and Safety Assessment Studies

The potential health risks associated with synthetic dyes necessitate rigorous toxicological evaluation. This compound is employed in studies aimed at developing and refining methods for assessing the toxicity of dyes and their degradation byproducts.

Contribution to Genotoxicity Screening Protocols for Synthetic Dyes

Genotoxicity assays are designed to detect substances that can cause damage to genetic material (DNA). juniperpublishers.com this compound and similar synthetic dyes are valuable in the validation of these screening protocols. chemicalbook.com Standard test batteries often include a combination of in-vitro and in-vivo assays to identify potential mutagens or carcinogens. juniperpublishers.com

In-Vitro Assays: These tests use mammalian cell lines to assess DNA damage. Commonly used methods include the micronucleus test, which identifies small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division, and the comet assay, which measures DNA strand breaks. juniperpublishers.com Reporter gene assays, such as the GreenScreen™ HC, which measures the activation of DNA damage response genes like GADD45a, are also used as high-throughput screening tools. mdpi.comresearchgate.netoup.com

In-Vivo Assays: If in-vitro tests yield a positive result, in-vivo studies, typically in rodents, are conducted. juniperpublishers.com These assays, such as the mammalian bone marrow micronucleus test, assess genotoxic effects within a whole organism, providing more comprehensive data on metabolic activation and potential carcinogenicity. juniperpublishers.com

The use of dyes in these protocols helps to establish the sensitivity and specificity of the assays for this class of chemicals and supports the development of new approach methodologies (NAMs) that aim to reduce reliance on animal testing. researchgate.net

Development of Risk Assessment Models for Dye Exposure

Risk assessment for chemicals like this compound involves evaluating potential adverse health effects from exposure. This process integrates hazard identification, dose-response assessment, and exposure assessment to characterize risk. europa.eu While specific risk assessment models for this compound are not widely published, it falls within the broader category of synthetic dyes that are subject to regulatory evaluation. ca.govcspinet.org

The development of these models relies on:

Toxicological Data: Data from genotoxicity, carcinogenicity, and other toxicity studies are used to establish a "no-observed-adverse-effect level" (NOAEL) or to calculate a cancer risk slope. mdpi.com

Exposure Scenarios: Models consider various routes of exposure, such as oral intake from food or dermal contact from textiles. europa.eucspinet.org For food dyes, this includes estimating the Acceptable Daily Intake (ADI). mdpi.comnih.gov

Structure-Activity Relationship (SAR): In the absence of data for a specific chemical, models may use data from structurally similar compounds to predict toxicity.

This compound can serve as a reference compound in developing and validating these predictive models, helping to create a more robust framework for assessing the risks of both new and existing synthetic dyes.

Significance in Food Science and Analytical Chemistry

Beyond its use as a dye, this compound has an important role in the fields of food science and analytical chemistry, primarily as an analytical standard. chemicalbook.com Its use is crucial for the development and validation of methods designed to detect and quantify illegal or undeclared dyes in food products. The presence of non-permitted colorants in food is a significant safety concern, and reliable analytical methods are essential for regulatory enforcement.

Recent research has focused on creating high-throughput methods to screen for numerous dyes simultaneously. In one such study, a method using double liquid-liquid extraction (d-LLE) combined with Ultra-High-Performance Liquid Chromatography-Q-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS) was developed to determine 61 different acid dyes, including this compound, in complex food matrices like chili paste, hotpot seasoning, and béarnaise sauce. The availability of pure this compound as a reference standard is indispensable for calibrating instruments and validating the accuracy and sensitivity of such multi-analyte methods.

Table 2: Analytical Method for this compound Detection in Foodstuffs

This table details a specific advanced analytical method where this compound is a target analyte.

| Parameter | Description |

|---|---|

| Target Analyte | This compound (among 60 other acid dyes) |

| Food Matrix | Chili paste, hotpot seasoning, béarnaise sauce |

| Extraction Technique | Double Liquid-Liquid Extraction (d-LLE) |

| Analytical Instrument | UHPLC-Q-Orbitrap Mass Spectrometry |

| Purpose | Simultaneous determination and quantification of multiple acid dyes for food safety screening. |

Reference Material for Qualitative and Quantitative Determination of Dyes in Foodstuffs

This compound, also known as Food Green S, serves as a crucial reference material in the analysis of food colorants. Its well-defined chemical properties and spectral characteristics allow for its use as a standard in various analytical techniques to identify and quantify the presence of synthetic dyes in a wide array of food products. The use of such reference standards is paramount for ensuring that food products adhere to regulatory limits for color additives.

The determination of synthetic food colorants like this compound is of great importance due to potential health risks associated with excessive consumption. nih.gov Analytical methods for dye detection often rely on comparing the results from a food sample to a known reference standard. fda.gov For instance, in high-performance liquid chromatography (HPLC), a widely used technique for dye analysis, the retention time and spectral data of a peak in a sample chromatogram are compared with those of a certified reference material, such as this compound, to confirm the dye's identity. fda.govnih.gov

A study by the Canadian Food Inspection Agency (CFIA) utilized a method capable of detecting 194 distinct food colors, including this compound, in manufactured foods. publications.gc.ca This highlights the role of comprehensive reference standards in broad-spectrum screening of foodstuffs. The analytical methods employed must be validated for parameters like recovery, selectivity, and limits of detection and quantification (LOD and LOQ), all of which necessitate the use of a pure reference substance. publications.gc.ca

Research has demonstrated the application of various analytical techniques for the determination of food colorants where reference standards are indispensable. These techniques include:

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): This is a common method for separating and identifying dyes based on their chromatographic behavior and UV-Vis absorption spectra. nih.govfda.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): This powerful technique offers high sensitivity and specificity for identifying and quantifying dyes, even at trace levels. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): A simpler and cost-effective technique used for preliminary screening and identification of dyes by comparing the migration distance of the analyte to that of a standard. fda.gov

The following table summarizes findings from a study that developed a method for the rapid determination of 61 acid dyes, including this compound, in complex food matrices.

| Parameter | Value |

| Linear Range | 0.01–0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Average Recoveries | 74.3%–99.7% |

| Relative Standard Deviations (RSD) | ≤10% |

| Data from a study on the rapid determination of 61 acid dyes in chili paste, hotpot seasoning, and béarnaise sauce using UHPLC-Q-Orbitrap-MS. researchgate.net |

The accuracy and reliability of these analytical methods are fundamentally dependent on the purity and quality of the reference materials used. Therefore, the availability of well-characterized standards like this compound is essential for regulatory monitoring and food safety.

Methodological Development for Multi-Residue Dye Analysis in Complex Matrices

The development of multi-residue methods for dye analysis in complex food matrices is a significant area of research, driven by the need for efficient and comprehensive screening of a large number of potential colorants in a single analytical run. This compound is often included in the scope of these multi-residue methods, serving as a representative analyte for the validation and optimization of new analytical procedures.

Complex food matrices, such as chili paste, hotpot seasoning, and various animal products, present significant analytical challenges due to the presence of interfering substances like fats, proteins, and sugars. researchgate.netresearchgate.netmonash.edu These matrix components can affect the accuracy and precision of the analysis, a phenomenon known as the matrix effect. shimadzu-webapp.eumdpi.com Therefore, robust sample preparation techniques are crucial for removing these interferences before instrumental analysis.

Recent advancements in analytical chemistry have focused on developing methods that are not only sensitive and selective but also faster and more environmentally friendly, aligning with the principles of green analytical chemistry. researchgate.net Key aspects of methodological development for multi-residue dye analysis include:

Sample Extraction: Techniques like double liquid-liquid extraction (d-LLE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are employed to efficiently extract a wide range of dyes from diverse food samples. researchgate.netmdpi.com For instance, a mixture of water, methanol, and dichloromethane (B109758) has been successfully used as an extraction solution for 61 acid dyes, including this compound. researchgate.netresearchgate.net

Chromatographic Separation: UHPLC has become the technique of choice for separating multiple dyes in a short amount of time due to its high resolution and speed. nih.govresearchgate.net The selection of the appropriate chromatographic column, such as a C18 or C8 column, is critical for achieving good separation of the target analytes. researchgate.net

Detection: Tandem mass spectrometry (MS/MS) is widely used for the detection of dyes in multi-residue analysis due to its high sensitivity and selectivity, which allows for the confirmation of analytes even at low concentrations. researchgate.netkoreascience.kr The use of characteristic ion fragments can aid in the preliminary qualitative analysis of acid dyes. researchgate.net

A study on the multi-residue analysis of 18 dyes in animal products highlights the importance of a validated method for routine monitoring. The table below presents the validation parameters for this method.

| Parameter | Value |

| Calibration Linearity (r²) | >0.98 |

| Limit of Quantification (LOQ) | 0.002 mg/kg |

| Recoveries | 63 to 112% |

| Relative Standard Deviations (RSDs) | < 15% |

| Data from a multi-residue analysis of 18 dyes in livestock and fishery products by LC-MS/MS. researchgate.net |

Future research in this area will likely focus on the further miniaturization of analytical systems, the development of even faster and more automated methods, and the expansion of the scope of multi-residue methods to include an even wider range of dyes and other food contaminants. researchgate.net The continued availability of high-purity reference standards for dyes like this compound will be indispensable for these future developments.

Q & A

Q. What strategies mitigate methodological biases in comparative studies of this compound’s carcinogenicity?

- Methodological Answer :

- Use blinded toxicity scoring and randomized sample allocation to reduce observer bias .

- Apply multivariate regression to control for confounders (e.g., coexposure to other dyes) .

- Validate findings across multiple in vivo models (e.g., zebrafish, rodents) to strengthen causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.